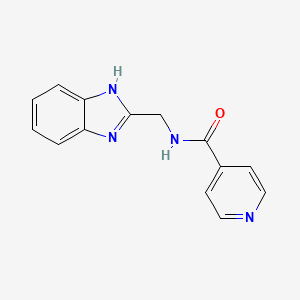

N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1H-Benzimidazol-2-ylmethyl)pyridin-4-carboxamid ist eine heterocyclische Verbindung, die die strukturellen Merkmale von Benzimidazol und Pyridin vereint. Benzimidazol ist ein kondensiertes bicyclisches System, das aus Benzol- und Imidazolringen besteht, während Pyridin ein sechsgliedriger aromatischer Ring ist, der ein Stickstoffatom enthält. Diese Verbindung ist aufgrund ihrer potenziellen pharmakologischen Eigenschaften und Anwendungen in verschiedenen wissenschaftlichen Bereichen von Interesse.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1H-Benzimidazol-2-ylmethyl)pyridin-4-carboxamid beinhaltet typischerweise die Kondensation von 2-Aminobenzimidazol mit Pyridin-4-carbonsäure oder deren Derivaten. Eine gängige Methode umfasst die Verwendung von Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist für die großtechnische Produktion entscheidend .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide typically involves the condensation of 2-aminobenzimidazole with pyridine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(1H-Benzimidazol-2-ylmethyl)pyridin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Benzimidazol-Einheit kann oxidiert werden, um N-Oxid-Derivate zu bilden.

Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder katalytische Hydrierung können verwendet werden.

Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nitrierungsmittel (z. B. Salpetersäure) können Substitutionsreaktionen fördern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation N-Oxid-Derivate ergeben, während die Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

N-(1H-Benzimidazol-2-ylmethyl)pyridin-4-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: Es wird in der Untersuchung der Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet.

Medizin: Die Verbindung zeigt potenzielle pharmakologische Aktivitäten, einschließlich antimikrobieller, krebshemmender und entzündungshemmender Eigenschaften.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(1H-Benzimidazol-2-ylmethyl)pyridin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Benzimidazol-Einheit kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen. Diese Wechselwirkung kann verschiedene biologische Pfade stören, was zu den pharmakologischen Wirkungen der Verbindung führt. Beispielsweise kann es die Aktivität von Enzymen hemmen, die an der DNA-Replikation oder Proteinsynthese beteiligt sind .

Wirkmechanismus

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(1H-Benzimidazol-2-ylmethyl)pyridin-2-carboxamid

- Pyrimido[1,2-a]benzimidazole

- Benzothiazol-Derivate

Einzigartigkeit

N-(1H-Benzimidazol-2-ylmethyl)pyridin-4-carboxamid ist aufgrund seiner spezifischen Kombination von Benzimidazol- und Pyridin-Einheiten einzigartig. Dieses strukturelle Merkmal ermöglicht es ihm, im Vergleich zu anderen ähnlichen Verbindungen ein unterschiedliches Spektrum an pharmakologischen Eigenschaften zu zeigen. Seine Fähigkeit, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren, macht es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung .

Eigenschaften

Molekularformel |

C14H12N4O |

|---|---|

Molekulargewicht |

252.27 g/mol |

IUPAC-Name |

N-(1H-benzimidazol-2-ylmethyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C14H12N4O/c19-14(10-5-7-15-8-6-10)16-9-13-17-11-3-1-2-4-12(11)18-13/h1-8H,9H2,(H,16,19)(H,17,18) |

InChI-Schlüssel |

NWIGFSZNZWQXIB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=NC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B11490445.png)

![7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline](/img/structure/B11490450.png)

![8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B11490453.png)

![7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490474.png)

![methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11490478.png)

![7-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11490481.png)

![1-[(4-Fluorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B11490495.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide](/img/structure/B11490502.png)

![1-Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-nitrophenyl]-](/img/structure/B11490508.png)

![2-amino-4-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11490515.png)